![molecular formula C15H21N5O3 B141075 [2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate CAS No. 151587-58-5](/img/structure/B141075.png)

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

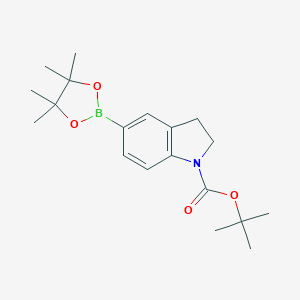

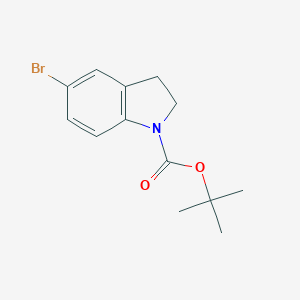

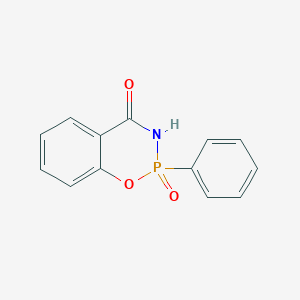

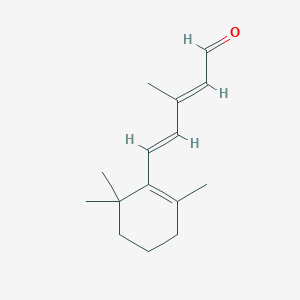

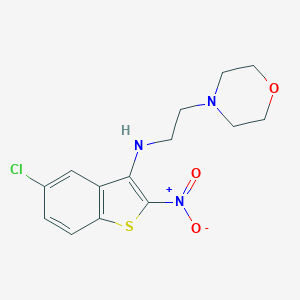

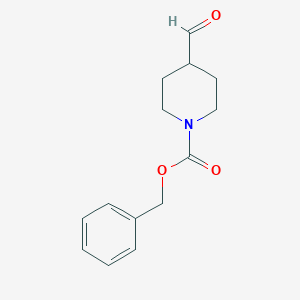

The compound appears to be a derivative of pyrrolopyrimidine, which is a fused heterocyclic compound that has been the subject of research due to its interesting biological activities. The structure suggests that it is a pyrrolo[3,2-d]pyrimidine derivative with a dimethylaminomethylideneamino group at the 2-position and a methyl 2,2-dimethylpropanoate group at the 3-position.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves an unusual Michael addition, which can lead to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis. For example, the structure of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione has been elucidated, which shares the dimethylamino group and the pyrrolopyrimidine core with the compound of interest . This information can provide insights into the likely conformation and electronic structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be inferred from related compounds. The action of ketene on certain guanidine derivatives has been shown to yield compounds with a pyrrolopyrimidine skeleton . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of various substituted derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate" are not directly reported in the provided papers, the properties of similar compounds can be used as a reference. Pyrrolopyrimidine derivatives typically exhibit significant biological activity, which may be attributed to their ability to interact with biological targets. The presence of the dimethylaminomethylideneamino group could influence the compound's basicity, solubility, and overall reactivity .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research in the field of synthetic chemistry has focused on developing novel methodologies for constructing pyrrolo[3,2-d]pyrimidine derivatives due to their biological significance. For instance, Berzosa et al. (2011) described a diversity-oriented synthesis approach for pyrimidine derivatives, illustrating the chemical versatility of these compounds for generating biologically active molecules (X. Berzosa, S. Pettersson, J. Teixidó, J. Borrell, 2011). Similarly, Khashi et al. (2015) detailed the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of pyrimidine scaffolds in constructing complex heterocyclic structures (M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015).

Biological Activities and Applications

Pyrrolo[3,2-d]pyrimidine derivatives are explored for their potent biological activities, particularly as antitumor agents. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Khaled R. A. Abdellatif et al., 2014). Gangjee et al. (2008) designed classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the drug design applications of pyrimidine derivatives (A. Gangjee et al., 2008).

Mechanism of Action

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, then future research could focus on optimizing its activity, reducing its toxicity, and investigating its mechanism of action .

properties

IUPAC Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMMQNNZXCGH-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1/N=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471923 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate | |

CAS RN |

151587-58-5 |

Source

|

| Record name | FT-0673957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)